2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPUDGKVGCGPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455565 | |
| Record name | 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2622-73-3 | |
| Record name | 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and catalytic methods can also be employed to optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Key Observations :
Cytotoxicity :
- Ethyl 2-[5-(4-Cl-Ph)-2-Me-1H-imidazole-4-yl] acetate (a methylated derivative) shows superior cytotoxicity (IC₅₀: 250 µM in A549 cells) compared to unsubstituted imidazole (IC₅₀: 600 µM), highlighting the role of chloro and ester groups in enhancing bioactivity .
Antimicrobial Activity :
- 1-(4-Cl-benzyl)-2-(4-Cl-Ph)-1H-benzo[d]imidazole (a doubly chlorinated analog) exhibits potent activity against S. aureus and S. typhi, suggesting that additional chloro groups enhance antimicrobial efficacy .
Physicochemical Properties
NMR Chemical Shifts :
Electronic Effects :
Biological Activity
2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antifungal, and anti-inflammatory activities, supported by various research findings and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzimidazole core, which is known for its significant biological activity.
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as anticancer agents. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of this compound
Case Study : A study reported that compounds similar to this compound showed significant cytotoxicity in MCF-7 and A549 cell lines, indicating their potential as lead compounds for further development in cancer therapy .
Antifungal Activity
The antifungal properties of this compound have also been investigated. It has been shown to inhibit the growth of several phytopathogenic fungi.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Inhibition Rate (%) | Concentration (µg/mL) | Reference |
|---|---|---|---|
| Botrytis cinerea | 70.5 | 50 | |
| Rhizoctonia solani | 63.5 | 50 | |
| Capsicum capsici | 66.8 | 50 |
Case Study : In a comparative study, the compound exhibited higher antifungal activity than standard treatments against Botrytis cinerea, demonstrating its potential utility in agricultural applications .
Anti-inflammatory Activity
The anti-inflammatory effects of benzimidazole derivatives are well-documented. Research indicates that compounds within this class can selectively inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process.
Table 3: COX Inhibition by Benzo[d]imidazole Derivatives
Findings : Compound 11b , structurally related to our compound of interest, demonstrated potent COX-2 inhibition with an IC50 value of , indicating strong anti-inflammatory properties while maintaining a favorable safety profile .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Anticancer : Induction of apoptosis in cancer cells through modulation of cellular signaling pathways.
- Antifungal : Disruption of fungal cell wall synthesis.
- Anti-inflammatory : Inhibition of COX enzymes leading to decreased prostaglandin synthesis.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 2-(4-chlorophenyl)-1-phenyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
- Answer : The compound can be synthesized via two primary routes:
- One-pot multicomponent oxidative synthesis : Using 4-chlorobenzaldehyde, ammonium acetate, and a ketone under oxidative conditions (e.g., iodine or SiO₂ catalysis). This method achieved a yield of 83% for analogous imidazoles, with NMR confirming ring formation via N–H singlet peaks at ~12.7 ppm .
- Stepwise condensation : Reacting substituted benzaldehydes with o-phenylenediamine derivatives in polar solvents (e.g., ethanol or DMF) under acid catalysis. For example, nano-SiO₂ catalysts improve efficiency by reducing reaction time and enhancing regioselectivity .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear in the 7.2–8.1 ppm range, with deshielded N–H protons (~12.7 ppm) confirming imidazole ring formation .
- IR : Stretching vibrations at ~3400 cm⁻¹ (N–H) and ~1600 cm⁻¹ (C=N) are diagnostic .
- X-ray crystallography : Single-crystal analysis reveals planarity deviations (≤0.0258 Å) in the benzimidazole core and dihedral angles (e.g., 61.73° between imidazole and phenyl rings), which influence packing and intermolecular interactions . Use SHELX or WinGX software for refinement and structure validation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Answer : Density Functional Theory (DFT) is widely used:
- Electron density analysis : The Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, accurately models electron correlation effects in aromatic systems like benzimidazoles .
- Reactivity prediction : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) identifies nucleophilic/electrophilic sites. For example, the 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing the LUMO .
Q. How does structural modification of this compound impact its antimicrobial activity, and what mechanisms underlie these effects?
- Answer :
- Structure-activity relationship (SAR) : Substitutions on the phenyl rings modulate activity. For example:
- Electron-withdrawing groups (e.g., Cl, Br) : Enhance activity against S. aureus and S. typhi by increasing membrane permeability .
- Bulkier substituents : Reduce activity due to steric hindrance at target sites .
- Mechanism : Benzimidazoles inhibit fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. This leads to membrane destabilization and cell death .
Q. What are the challenges in reconciling contradictory data on synthesis yields or biological efficacy across studies?
- Answer : Discrepancies often arise from:
- Catalyst variability : Homogeneous catalysts (e.g., HCl) vs. nano-SiO₂ may alter reaction pathways .
- Biological assay conditions : Differences in microbial strains, inoculum size, or solvent carriers (e.g., DMSO vs. water) affect MIC values .
Methodological Resources
Q. Which software tools are recommended for crystallographic refinement and structure-property modeling?
- Answer :
- Crystallography : SHELX for structure solution/refinement; WinGX for data processing and validation .
- Molecular modeling : Mercury for crystal packing analysis; SC-XRD data from CCDC repositories for benchmarking .
Q. How can researchers optimize reaction conditions for novel derivatives of this compound?
- Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, catalyst concentration).
- High-throughput screening : Parallel synthesis in microreactors to rapidly test substituent effects .
- Validation : LC-MS for real-time reaction monitoring; HRMS for exact mass confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
